The Physicochemical Properties of Dioleoyl Phosphatidylglycerol: An In-depth Technical Guide
The Physicochemical Properties of Dioleoyl Phosphatidylglycerol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioleoyl phosphatidylglycerol (DOPG) is an anionic phospholipid that plays a crucial role in the structure and function of biological membranes. Comprised of a glycerol backbone, two oleic acid chains, a phosphate group, and a glycerol headgroup, DOPG's amphipathic nature drives its self-assembly into bilayer structures, forming a fundamental component of cell and organelle membranes. This technical guide provides a comprehensive overview of the core physicochemical properties of DOPG, details the experimental methodologies for their determination, and explores its involvement in key cellular signaling pathways.
Physicochemical Properties of Dioleoyl Phosphatidylglycerol (DOPG)
The unique characteristics of DOPG arise from its molecular structure, influencing its behavior in aqueous environments and its interactions with other molecules. These properties are critical for its roles in membrane fluidity, charge density, and as a modulator of membrane protein function.
Table 1: Core Physicochemical Properties of Dioleoyl Phosphatidylglycerol (DOPG)
| Property | Value | Reference(s) |
| Molecular Formula | C42H79O10P | [1] |
| Molecular Weight | 775.04 g/mol | [1] |
| IUPAC Name | [3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
| Physical State | Crystalline solid | |
| Charge | Anionic | |
| pKa | ~2.9 (for the phosphate group) | |
| Phase Transition Temp. (Tm) | -18 °C | |
| Critical Micelle Conc. (CMC) | Very low (nM to µM range) | [2][3] |
| Solubility | ||
| Chloroform | ~2 mg/mL | |
| Ethanol | Soluble | |
| Aqueous Buffers | Poorly soluble |
Experimental Protocols for Characterization
Accurate determination of the physicochemical properties of DOPG is essential for its application in research and drug development. The following are detailed methodologies for key experiments.
Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the temperature at which a lipid transitions from a gel phase to a liquid-crystalline phase.
Experimental Workflow:
Caption: Workflow for determining the phase transition temperature of DOPG using DSC.
Protocol:
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Liposome Preparation: Prepare a suspension of multilamellar vesicles (MLVs) of DOPG in the desired buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1-5 mg/mL. This is typically done by drying the lipid from an organic solvent to form a thin film, followed by hydration with the buffer and vortexing.[4]
-
Sample Loading: Accurately transfer a known volume (e.g., 10-20 µL) of the DOPG liposome suspension into a DSC sample pan. Place an equal volume of the buffer into a reference pan. Seal both pans hermetically.
-
DSC Analysis:
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature well below the expected Tm of DOPG (e.g., -40°C).
-
Initiate a heating scan at a constant rate (e.g., 1-2°C/min) to a temperature well above the Tm (e.g., 10°C).
-
Cool the sample back to the starting temperature at the same rate.
-
Perform a second heating scan to ensure the reversibility of the transition.[4]
-
-
Data Analysis: The phase transition temperature (Tm) is determined as the peak temperature of the endothermic transition observed in the thermogram.[4]
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
The critical micelle concentration is the concentration of a surfactant above which micelles form. For lipids like DOPG that preferentially form bilayers, the CMC represents the monomer concentration in equilibrium with the aggregated structures. Fluorescence spectroscopy using a hydrophobic probe like pyrene is a sensitive method for its determination.
Experimental Workflow:
Caption: Workflow for determining the CMC of DOPG using fluorescence spectroscopy.
Protocol:
-
Sample Preparation: Prepare a series of DOPG solutions in an aqueous buffer with concentrations spanning the expected CMC range. Add a small aliquot of a pyrene stock solution (in a water-miscible organic solvent) to each DOPG solution to a final pyrene concentration of approximately 1 µM.[3][5]
-
Fluorescence Measurement: Incubate the samples to allow for equilibration. Using a spectrofluorometer, excite the pyrene at approximately 335 nm and record the emission spectrum.
-
Data Analysis: Determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum. The ratio of I3/I1 is sensitive to the polarity of the pyrene microenvironment. Plot the I3/I1 ratio as a function of the logarithm of the DOPG concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the partitioning of pyrene into the hydrophobic interior of the DOPG aggregates.[3][6]
Determination of Solubility by the Shake-Flask Method
The shake-flask method is a standard technique for determining the equilibrium solubility of a substance in a given solvent.
Experimental Workflow:
Caption: Workflow for determining the solubility of DOPG using the shake-flask method.
Protocol:
-
Equilibration: Add an excess amount of DOPG to a known volume of the solvent of interest (e.g., chloroform, ethanol, or an aqueous buffer) in a sealed container. Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[7][8][9]
-
Phase Separation: Separate the undissolved DOPG from the saturated solution by centrifugation or filtration.
-
Quantification: Accurately determine the concentration of DOPG in the clear supernatant or filtrate using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or a colorimetric assay for phospholipids.
Role in Cellular Signaling Pathways
DOPG is not merely a structural component of membranes; it actively participates in cellular signaling. Its anionic headgroup and specific acyl chain composition enable it to interact with and modulate the function of various membrane-associated proteins.
Toll-Like Receptor (TLR) Signaling
DOPG has been shown to modulate the activity of Toll-like receptor 2 (TLR2), a key pattern recognition receptor in the innate immune system.
Signaling Pathway:
Caption: DOPG's inhibitory role in the TLR2 signaling pathway.
Dioleoylphosphatidylglycerol has been found to inhibit the production of inflammatory mediators in macrophages in response to the activation of Toll-like receptor 2 (TLR2) by heat shock protein B4 (HSPB4).[10] This suggests that the lipid composition of the cell membrane, specifically the presence of DOPG, can modulate the innate immune response. The exact mechanism of this inhibition is an area of ongoing research but may involve alterations in the membrane environment that affect TLR2 dimerization or its interaction with co-receptors and downstream signaling adaptors like MyD88.
Protein Kinase C (PKC) Signaling
Protein Kinase C is a family of signaling proteins that are regulated by diacylglycerol (DAG) and, in the case of conventional PKCs, calcium ions. Anionic phospholipids like DOPG are essential for the membrane recruitment and activation of PKC.
Signaling Pathway:
Caption: The role of DOPG in the activation of conventional Protein Kinase C.
The activation of conventional PKC isoforms is a multi-step process that involves translocation from the cytosol to the cell membrane. An increase in intracellular calcium concentration triggers the binding of the C2 domain of PKC to negatively charged phospholipids, such as DOPG, in the membrane.[11] This initial membrane tethering facilitates the interaction of the C1 domain with diacylglycerol (DAG), leading to a conformational change that relieves autoinhibition and activates the kinase.[11][12] Therefore, the presence of DOPG in the membrane is critical for the localization and subsequent activation of PKC, allowing it to phosphorylate its downstream targets and propagate the signaling cascade.
Conclusion
Dioleoyl phosphatidylglycerol is a phospholipid with distinct physicochemical properties that are fundamental to its roles in biological systems. Its anionic nature, specific phase transition behavior, and propensity to form bilayers contribute significantly to the structure and function of cell membranes. Furthermore, DOPG is an active participant in cellular signaling, modulating the activity of key proteins such as TLR2 and PKC. A thorough understanding of these properties and the experimental methods to characterize them is paramount for researchers in the fields of biophysics, cell biology, and drug development, paving the way for new insights into membrane biology and the design of novel therapeutic strategies.
References
- 1. 1,2-Dioleoyl-sn-glycero-3-phosphoglycerol | C42H79O10P | CID 11846228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2.5. Critical Micelle Concentration Measurement [bio-protocol.org]
- 6. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. bioassaysys.com [bioassaysys.com]
- 9. scribd.com [scribd.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamics and membrane interactions of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
